![molecular formula C11H12N2O2S B14283606 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione CAS No. 138948-21-7](/img/structure/B14283606.png)
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization . The reaction conditions often involve refluxing with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then treated with ammonia to yield the quinazoline-2,4-dione structure .
Industrial Production Methods
Industrial production methods for quinazoline derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Aplicaciones Científicas De Investigación
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other bioactive compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it inhibits α-amylase and α-glucosidase enzymes by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood sugar levels in diabetic patients. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Known for its activity against α-glucosidase.
3-Propylquinazoline-2,4(1H,3H)-dione: Known for its activity against α-amylase.
Uniqueness
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its methylsulfanyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other quinazoline derivatives and contributes to its distinct pharmacological properties .
Propiedades
Número CAS |
138948-21-7 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-16-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |
Clave InChI |
XSNFAXLWWRYLOK-UHFFFAOYSA-N |
SMILES canónico |
CSCCN1C(=O)C2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
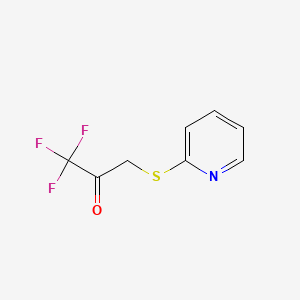

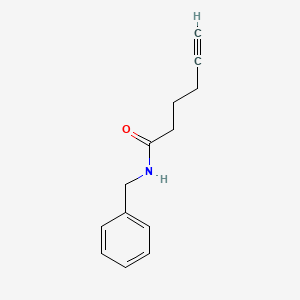
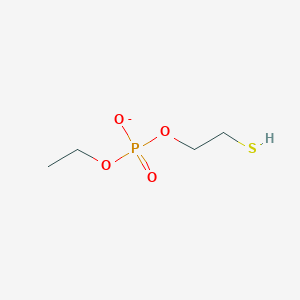
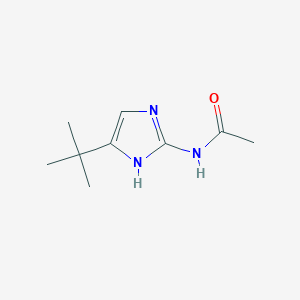
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

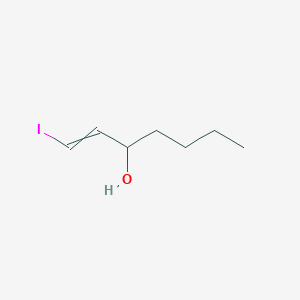
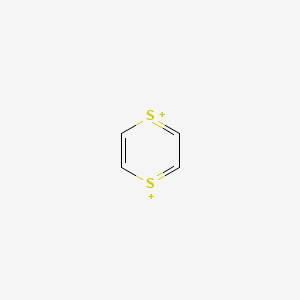
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

